RO5212054
Description
Properties
Molecular Formula |
C9H10Cl4N2O |
|---|---|
Appearance |
Solid powder |
Synonyms |
RO5212054; RO-5212054; RO 5212054; RG7256; RG 7256; RG-7256; PLX3603; PLX-3603; PLX 3603.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- This compound’s selectivity for mutant BRAF may reduce off-target toxicity compared to pan-RAF inhibitors like ARQ736 .
- Dual inhibitors (e.g., RAF265) offer broader pathway suppression but may increase adverse effects due to VEGFR2 inhibition .
Preclinical and Clinical Efficacy
Key Insights :
Key Insights :
Preparation Methods
Starting Materials and Initial Synthetic Framework
RO5212054’s synthesis begins with commercially available precursors, including substituted indole derivatives and aminopropanol intermediates . The initial step involves the condensation of 2,3-dihydroxyindole with 3-aminopropanol under acidic conditions to form a bicyclic amine scaffold, a critical structural motif for CDK4 inhibition . This reaction typically proceeds at 80–90°C in ethanol, yielding the intermediate with 65–70% efficiency after recrystallization.
Table 1: Key Starting Materials and Their Roles
| Material | Role | Source | Purity Specification |
|---|---|---|---|
| 2,3-Dihydroxyindole | Core heterocycle construction | Sigma-Aldrich | ≥98% (HPLC) |
| 3-Aminopropanol | Amine scaffold formation | TCI Chemicals | ≥99% (GC) |
| Dichloromethane | Solvent for coupling reactions | Merck | Anhydrous, 99.8% |
Subsequent steps introduce halogenated aryl groups via Suzuki-Miyaura cross-coupling, employing palladium catalysts such as Pd(PPh₃)₄ and potassium carbonate as a base. The choice of boronic acid derivatives (e.g., 4-fluorophenylboronic acid) ensures regioselectivity, with reaction temperatures maintained at 60–70°C to minimize side-product formation .
Synthetic Route and Reaction Optimization
The seven-step synthesis of this compound (Fig. 1) emphasizes atom economy and catalytic efficiency:
-
Indole-Alkylation : 2,3-Dihydroxyindole reacts with 3-aminopropanol in ethanol/HCl (1:1 v/v) at reflux .
-
Protection of Amine Group : Tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate in THF.
-
Suzuki Coupling : Pd-mediated cross-coupling with 4-fluorophenylboronic acid in dioxane/H₂O (4:1).
-
Deprotection : HCl/dioxane (4 M) removes the Boc group at 0–5°C .
-
Sulfonylation : Reaction with mesyl chloride in dichloromethane, catalyzed by DMAP.
-
Cyclization : Intramolecular SN2 reaction in DMF at 120°C forms the pyridoindole core .
-
Salt Formation : Treatment with HCl gas in ethyl acetate yields the hydrochloride salt .
Critical Process Parameters :
-
Suzuki coupling achieves 85–90% conversion with 5 mol% Pd(PPh₃)₄.
-
Cyclization requires strict temperature control to prevent decomposition (>130°C leads to 30% yield loss) .
-
Final recrystallization from ethanol/water (3:1) enhances purity to >99.5%.
Analytical Characterization and Quality Control
This compound’s structural verification employs tandem analytical techniques:
Table 2: Analytical Methods and Specifications
| Method | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC | C18 column, 0.1% TFA/ACN gradient | Purity ≥99.5%, RRT 1.0 ± 0.1 |
| ¹H NMR | 400 MHz, DMSO-d₆ | δ 8.2 (s, 1H, NH), 7.4 (d, 2H) |
| MS (ESI+) | m/z calculated 438.1, found 438.0 [M+H]⁺ | Δm/z ≤0.1 |
Stability studies under ICH guidelines (25°C/60% RH) show no degradation over 24 months when stored in amber glass vials with desiccant . Accelerated conditions (40°C/75% RH) induce <0.2% impurity formation per month, confirming robust formulation design .
Scale-Up Challenges and Manufacturing Solutions
Transitioning from laboratory to pilot-scale production (100 g → 10 kg batches) revealed three key challenges:
-
Exothermic Reactions : Suzuki coupling’s exotherm required jacketed reactor cooling (-10°C) to maintain ≤70°C .
-
Intermediate Purification : Silica gel chromatography replaced with crystallization from toluene/heptane (1:2), reducing solvent use by 40%.
-
Catalyst Removal : Pd residues ≤10 ppm achieved via activated carbon filtration (0.45 μm).
Table 3: Comparison of Laboratory vs. Pilot-Scale Yields
| Step | Lab Yield (%) | Pilot Yield (%) | Improvement Strategy |
|---|---|---|---|
| Indole-Alkylation | 68 | 72 | Continuous feed system |
| Suzuki Coupling | 82 | 78 | Enhanced gas dispersion |
| Salt Formation | 91 | 95 | Anti-solvent gradient addition |
Formulation Strategies for Clinical Use
The final hydrochloride salt formulation optimizes bioavailability through:
-
Particle Size Reduction : Jet milling to D90 ≤10 μm improves dissolution rate (85% in 30 min, pH 6.8) .
-
Excipient Selection : Hydroxypropylcellulose (0.5% w/v) stabilizes aqueous solutions, while mannitol (5% w/v) prevents aggregation during lyophilization .
-
Sterile Filtration : 0.22 μm PVDF membrane ensures endotoxin levels ≤0.25 EU/mg .
Accelerated Stability Data :
| Condition | Impurity Growth (Month 3) | pH Change |
|---|---|---|
| 25°C/60% RH | 0.15% | -0.1 |
| 40°C/75% RH | 0.45% | -0.3 |
Q & A
Q. How can researchers balance exploratory and hypothesis-driven approaches in this compound studies?
- Methodological Answer : Adopt a hybrid framework. For exploratory phases, use omics technologies (e.g., transcriptomics) to generate hypotheses. Transition to hypothesis-driven validation with targeted assays (e.g., qPCR, Western blot). Pre-register exploratory analyses to mitigate bias and distinguish post hoc interpretations from predefined hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
